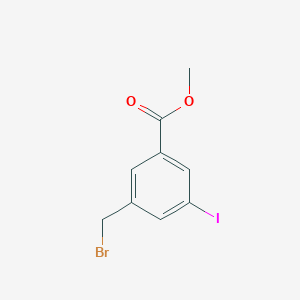

Methyl 3-(bromomethyl)-5-iodobenzoate

Description

Methyl 3-(bromomethyl)-5-iodobenzoate is a halogenated aromatic ester featuring a bromomethyl (–CH₂Br) group at the 3-position and an iodine atom at the 5-position of the benzoate ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and the development of bioactive molecules. The bromomethyl group is highly reactive, enabling further functionalization (e.g., alkylation or substitution), while the iodine atom facilitates applications in palladium-catalyzed couplings (e.g., Suzuki or Stille reactions). Its synthesis typically involves bromination or iodination of pre-functionalized benzoic acid derivatives, though specific protocols vary depending on the target substituents .

Properties

Molecular Formula |

C9H8BrIO2 |

|---|---|

Molecular Weight |

354.97 g/mol |

IUPAC Name |

methyl 3-(bromomethyl)-5-iodobenzoate |

InChI |

InChI=1S/C9H8BrIO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 |

InChI Key |

RRNYOGYZBJIGLG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CBr)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(bromomethyl)-5-iodobenzoate with key analogs, focusing on structural features, reactivity, synthesis, and applications.

Methyl 5-(Bromomethyl)-3-Iodobenzoate (Positional Isomer)

- Structural Difference : The bromomethyl and iodine substituents are swapped (3- vs. 5-position for bromomethyl).

- Reactivity : The positional isomer (used in ) was employed to synthesize a SARS-CoV-2 Nsp14 methyltransferase inhibitor. The meta-substitution pattern may influence steric and electronic effects during nucleophilic substitution or coupling reactions compared to the para-substituted target compound .

- Synthesis Yield: The positional isomer achieved a 94% yield when reacting with adenosine derivatives, highlighting its efficiency in forming thioether linkages .

N-Succinimidyl 3-((Guanidino)methyl)-5-Iodobenzoate (Compound 7, )

- Structural Difference: Replaces the bromomethyl group with a tert-butoxycarbonyl (Boc)-protected guanidino moiety.

- Application: Designed for protein radiohalogenation. The iodine atom enables radiolabeling (e.g., with ¹²⁵I), while the guanidino group enhances binding to biomolecules. Unlike the target compound, this derivative prioritizes bioconjugation over alkylation reactivity .

- Synthesis : Achieved a 57% yield via desilylation and activation with N-hydroxysuccinimide, emphasizing the role of protective groups in complex syntheses .

Methyl 3-Bromo-2-Fluoro-5-Iodobenzoate ()

- Structural Difference : Contains bromo, fluoro, and iodo substituents at the 3-, 2-, and 5-positions, respectively.

- However, the absence of a bromomethyl group limits its utility in nucleophilic substitutions compared to the target compound .

- Applications : Likely used in medicinal chemistry for introducing halogenated aromatic motifs into drug candidates.

Methyl 3-(Acetylamino)-5-(Acetamidomethyl)-2,4,6-Triiodobenzoate ()

- Structural Difference : Features three iodine atoms and acetylated amine groups, contrasting with the target’s single iodine and bromomethyl group.

- Application : High iodine content suggests use as a contrast agent in imaging. The acetylated amines enhance solubility, whereas the target compound’s bromomethyl group prioritizes synthetic versatility .

Comparative Data Table

Key Findings and Implications

Substituent Position: The meta vs. para arrangement of halogens significantly impacts electronic effects and steric accessibility. For example, the positional isomer in showed high efficiency in forming adenosine-linked inhibitors, likely due to favorable steric conditions .

Functional Group Reactivity : Bromomethyl groups enable nucleophilic substitutions (e.g., with thiols or amines), whereas iodine supports cross-coupling. Analogs with protective groups (e.g., Boc in ) prioritize stability during bioconjugation .

Applications : The target compound’s dual functionality makes it suitable for drug synthesis, while triiodinated derivatives () are tailored for imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.